(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid
Overview
Description
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a fluorophenyl group attached to a hydroxypropionic acid moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid typically involves the asymmetric reduction of 3-(4-Fluorophenyl)-2-oxopropionic acid. This reduction can be achieved using chiral catalysts or enzymes that ensure the production of the desired enantiomer. Common reagents used in this process include borane complexes and chiral oxazaborolidine catalysts.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their high enantioselectivity and efficiency. Enzymes such as alcohol dehydrogenases are used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is preferred for large-scale production due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form the corresponding ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(4-Fluorophenyl)-2-oxopropionic acid.
Reduction: 3-(4-Fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxypropionic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-oxopropionic acid
- 3-(4-Fluorophenyl)-2-hydroxypropanol
- 4-Fluorophenylacetic acid
Uniqueness
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of both a fluorophenyl group and a hydroxypropionic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVNWXOYGTHJO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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